molecular formula C7H14ClNO2 B2996435 (3R,5S)-5-Methylpiperidine-3-carboxylic acid;hydrochloride CAS No. 2187426-52-2

(3R,5S)-5-Methylpiperidine-3-carboxylic acid;hydrochloride

Cat. No.: B2996435
CAS No.: 2187426-52-2
M. Wt: 179.64
InChI Key: BKDSFSVHZDQILN-RIHPBJNCSA-N
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Description

(3R,5S)-5-Methylpiperidine-3-carboxylic acid;hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered ring containing five carbon atoms and one nitrogen atom. The compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,5S)-5-Methylpiperidine-3-carboxylic acid;hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the piperidine ring.

    Methylation: The piperidine ring is methylated at the 5-position using methylating agents such as methyl iodide or dimethyl sulfate.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large-scale reactors. The process involves continuous flow techniques to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(3R,5S)-5-Methylpiperidine-3-carboxylic acid;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrochloride group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, or alcohols are employed in substitution reactions.

Major Products Formed

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

(3R,5S)-5-Methylpiperidine-3-carboxylic acid;hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (3R,5S)-5-Methylpiperidine-3-carboxylic acid;hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the functional groups present. The pathways involved include binding to active sites of enzymes, altering their conformation, and affecting their catalytic activity.

Comparison with Similar Compounds

Similar Compounds

  • (3R,5S)-5-(Methoxycarbonyl)-3-pyrrolidinyl]acetic acid hydrochloride
  • rel-(3R,5S)-1,5-Dimethylpyrrolidine-3-carboxylic acid (hydrochloride)

Uniqueness

(3R,5S)-5-Methylpiperidine-3-carboxylic acid;hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research.

Properties

IUPAC Name

(3R,5S)-5-methylpiperidine-3-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2.ClH/c1-5-2-6(7(9)10)4-8-3-5;/h5-6,8H,2-4H2,1H3,(H,9,10);1H/t5-,6+;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKDSFSVHZDQILN-RIHPBJNCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CNC1)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@H](CNC1)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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